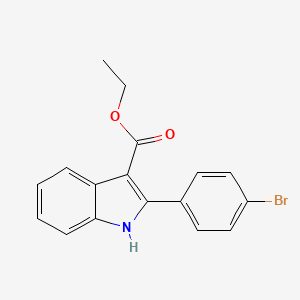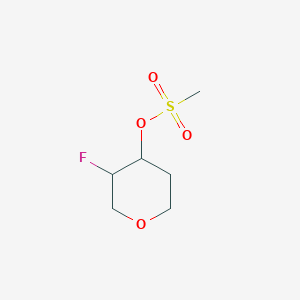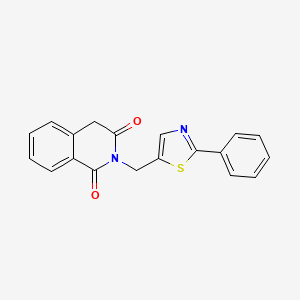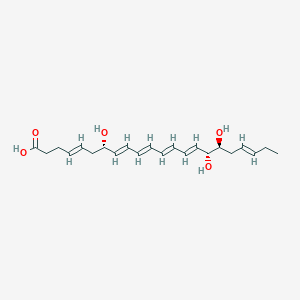
(4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid is a complex organic compound characterized by multiple double bonds and hydroxyl groups. This compound is part of a class of polyunsaturated fatty acids, which are known for their significant roles in biological systems and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid typically involves multi-step organic reactions. These steps may include:
Formation of the Carbon Chain: Using methods such as Wittig reactions or olefin metathesis to construct the long carbon chain with the desired double bond configuration.
Introduction of Hydroxyl Groups: Employing selective hydroxylation reactions to introduce hydroxyl groups at specific positions.
Purification: Utilizing chromatographic techniques to purify the final product.
Industrial Production Methods
Industrial production of such complex compounds often involves biotechnological approaches, including microbial fermentation or enzymatic synthesis, to achieve high yields and specificity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert double bonds into single bonds, altering the compound’s structure and properties.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reducing Agents: Like hydrogen gas with a palladium catalyst for hydrogenation.
Nucleophiles: Such as alkoxides for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce saturated fatty acids.
Scientific Research Applications
Chemistry
In chemistry, (4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid is studied for its unique structural properties and reactivity, which can provide insights into reaction mechanisms and synthetic methodologies.
Biology
Biologically, this compound may play a role in cellular signaling pathways, membrane structure, and function, or as a precursor to bioactive molecules.
Medicine
In medicine, polyunsaturated fatty acids and their derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and cardiovascular benefits.
Industry
Industrially, such compounds can be used in the formulation of nutritional supplements, pharmaceuticals, and cosmetic products.
Mechanism of Action
The mechanism of action of (4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Eicosapentaenoic Acid (EPA): Another polyunsaturated fatty acid with anti-inflammatory properties.
Docosahexaenoic Acid (DHA): Known for its role in brain health and development.
Arachidonic Acid: A precursor to various signaling molecules involved in inflammation.
Uniqueness
What sets (4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid apart is its specific configuration of double bonds and hydroxyl groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H32O5 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27)/b6-4+,7-5+,9-3+,11-8+,14-10+,17-12+/t19-,20+,21-/m1/s1 |
InChI Key |
IKFAUGXNBOBQDM-WDQYFZODSA-N |
Isomeric SMILES |
CC/C=C/C[C@@H]([C@@H](/C=C/C=C/C=C/C=C/[C@H](C/C=C/CCC(=O)O)O)O)O |
Canonical SMILES |
CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+)](/img/structure/B12340369.png)
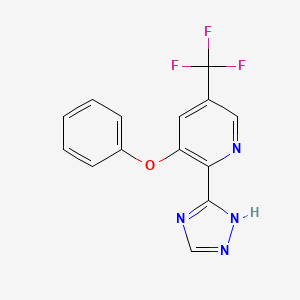

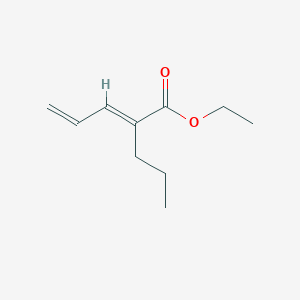
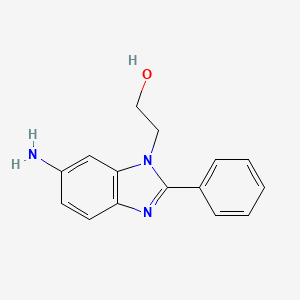
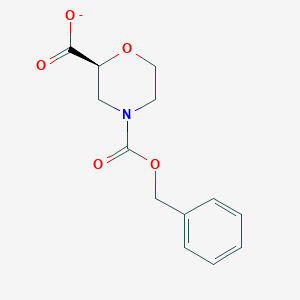
![ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate](/img/structure/B12340399.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}]ethyl methanethiosulfonate](/img/structure/B12340401.png)
![3-chloro-2-[(E)-2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12340402.png)


